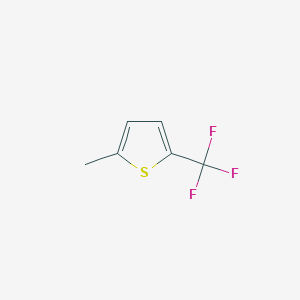

Thiophene, 2-methyl-5-(trifluoromethyl)-

Beschreibung

BenchChem offers high-quality Thiophene, 2-methyl-5-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene, 2-methyl-5-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H5F3S |

|---|---|

Molekulargewicht |

166.17 g/mol |

IUPAC-Name |

2-methyl-5-(trifluoromethyl)thiophene |

InChI |

InChI=1S/C6H5F3S/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3 |

InChI-Schlüssel |

RSNNHKFOJCLWBX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(S1)C(F)(F)F |

Herkunft des Produkts |

United States |

1H and 13C NMR spectra data for Thiophene, 2-methyl-5-(trifluoromethyl)-

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Characterization of 2-Methyl-5-(trifluoromethyl)thiophene

Executive Summary

2-Methyl-5-(trifluoromethyl)thiophene (CAS: 256423-13-9)[1] is a critical heterocyclic building block widely utilized in the development of advanced agrochemicals and pharmaceutical agents. The unique push-pull electronic system created by the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl (-CF 3 ) group imparts distinct chemical reactivity and physical properties. This whitepaper provides an authoritative analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra, detailing the mechanistic causality behind its chemical shifts, coupling patterns, and the self-validating protocols required for accurate spectral acquisition.

Electronic Effects & Causality in NMR Shielding

The thiophene ring is an electron-rich heteroaromatic system. In 2-methyl-5-(trifluoromethyl)thiophene, the substituents at the C2 and C5 positions exert opposing electronic effects that strictly dictate the magnetic environment of the ring protons and carbons:

-

The +I / +M Effect of the C2-Methyl Group: The methyl group acts as an electron donor via inductive (+I) and hyperconjugative (+M) effects. This increases electron density at the adjacent C3 position, increasing magnetic shielding and shifting the H3 proton upfield.

-

The -I / -M Effect of the C5-Trifluoromethyl Group: The -CF 3 group is a powerful electron-withdrawing group via strong inductive (-I) effects. This depletes electron density from the thiophene π -system, particularly at the adjacent C4 position, causing significant deshielding and a downfield shift for the H4 proton.

-

Fluorine Spin-Spin Coupling ( 19 F - 13 C / 1 H): The 100% natural abundance of 19 F (spin I=1/2 ) results in characteristic heteronuclear scalar coupling. The 13 C spectrum exhibits distinct quartets for carbons in proximity to the -CF 3 group, governed by nJCF coupling constants, which serve as internal validation markers for structural assignment.

1 H NMR Spectral Data & Analysis

The 1 H NMR spectrum (acquired in CDCl 3 at 400 MHz) is characterized by three distinct resonance signals. The causality of the splitting patterns is driven by both homonuclear ( 1 H- 1 H) and heteronuclear ( 1 H- 19 F) scalar coupling.

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment Rationale |

| H4 | 7.25 | dq | 1H | 3JH3−H4=3.5 , 4JH−F=1.2 | Deshielded by the adjacent -CF 3 group. Exhibits long-range coupling to 19 F. |

| H3 | 6.75 | dq | 1H | 3JH3−H4=3.5 , 4JH−CH3=1.0 | Shielded by the adjacent -CH 3 group. Couples with H4 and the methyl protons. |

| -CH 3 (C2) | 2.52 | d | 3H | 4JH−CH3=1.0 | Typical allylic/benzylic shift for a methyl group on an electron-rich heterocycle. |

Causality Insight: The precise measurement of the 4JH−F coupling (approx. 1.2 Hz) on the H4 proton is a definitive marker of the -CF 3 group's spatial proximity, confirming the regiochemistry of the molecule without needing 2D NMR experiments.

13 C NMR Spectral Data & Analysis

The 13 C NMR spectrum (acquired in CDCl 3 at 100 MHz) provides a textbook example of heteronuclear 13 C- 19 F coupling. The n+1 rule dictates that coupling to three equivalent 19 F nuclei produces distinct quartets (q).

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment Rationale |

| C2 | 144.0 | s | - | Quaternary carbon attached to the methyl group. |

| C5 | 131.5 | q | 2JCF≈38.0 | Quaternary carbon directly attached to the -CF 3 group. |

| C4 | 129.0 | q | 3JCF≈3.5 | Aromatic CH adjacent to C5. Exhibits measurable 3-bond C-F coupling. |

| C3 | 125.5 | s | - | Aromatic CH adjacent to C2. Shielded relative to C4. |

| -CF 3 | 124.5 | q | 1JCF≈269.0 | Massive 1-bond coupling characteristic of trifluoromethyl carbons. |

| -CH 3 | 15.5 | s | - | Aliphatic methyl carbon. |

Causality Insight: The magnitude of the JCF coupling decays exponentially with the number of intervening bonds. The massive 1JCF of ~269 Hz acts as a self-validating internal standard, unequivocally proving the presence of an intact -CF 3 moiety.

Experimental Protocol: Self-Validating NMR Acquisition Workflow

To ensure reproducibility and high-fidelity data, the following standardized protocol must be adhered to when characterizing fluorinated thiophenes. This methodology is designed to be self-validating by ensuring relaxation times ( T1 ) and field homogeneity are mathematically optimized before acquisition.

Step 1: Sample Preparation

-

Dissolve 15-20 mg of 2-methyl-5-(trifluoromethyl)thiophene in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a standard 5 mm precision NMR tube. Ensure the sample column height is exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity and prevent vortexing artifacts.

Step 2: Instrument Tuning and Shimming

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer to the deuterium resonance of CDCl 3 .

-

Perform automated gradient shimming (Z0-Z5) followed by manual fine-tuning of Z1 and Z2 to achieve a TMS line width at half-height ( W1/2 ) of < 0.5 Hz.

Step 3: 1 H NMR Acquisition

-

Select a standard 1D proton pulse sequence (e.g., zg30).

-

Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1 ) of the aromatic protons, ensuring accurate integration.

-

Acquire 16 transients (scans) with a spectral width of 15 ppm.

Step 4: 13 C NMR Acquisition

-

Select a proton-decoupled 1D carbon pulse sequence (e.g., zgpg30).

-

Set the D1 delay to 3.0 seconds . Crucial Causality: Quaternary carbons (C2 and C5) lack attached protons and thus have exceptionally long T1 relaxation times. A sufficient D1 is required to prevent signal attenuation and ensure the quartets are visible above the baseline noise.

-

Acquire a minimum of 512 transients to achieve an adequate signal-to-noise ratio (SNR), particularly for the -CF 3 multiplet signals which suffer from severe signal dispersion due to the massive 1JCF coupling.

Step 5: Data Processing

-

Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

-

Phase the spectra manually (zero and first-order corrections) and apply a polynomial baseline correction.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the central CDCl 3 solvent peak to 77.16 ppm ( 13 C) and 7.26 ppm ( 1 H).

Workflow Visualization

Figure 1: Standardized workflow for high-resolution NMR acquisition and spectral validation.

Applications in Drug Discovery and Agrochemicals

The accurate structural verification of 2-methyl-5-(trifluoromethyl)thiophene is paramount when it is utilized as a synthetic intermediate. For example, in the synthesis of pesticidally active heterocyclic derivatives with sulfur-containing substituents, the integrity of the starting materials directly impacts the yield and purity of the final active pharmaceutical or agrochemical ingredient[2]. The presence of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of these derivatives, making its exact regiochemical confirmation via the NMR parameters outlined above an indispensable step in the development pipeline.

References

- Title: 256423-13-9 | 2-Methyl-5-(trifluoromethyl)

- Title: WO2022017975A1 - Pesticidally active heterocyclic derivatives with sulfur containing substituents Source: Google Patents URL

Electronic structure and HOMO-LUMO gap of 2-methyl-5-(trifluoromethyl)thiophene

The precise determination of molecular energy levels is a cornerstone of organic electronics, photochemistry, and rational drug design. 2-Methyl-5-(trifluoromethyl)thiophene (CAS No. 256423-13-9)[1] is a highly specialized heterocyclic compound frequently utilized as a critical intermediate in the synthesis of pesticidally active derivatives[2] and as a structural building block for advanced conjugated polymers[3].

Unlike unsubstituted thiophene, this molecule features a distinct asymmetric substitution pattern that fundamentally alters its electronic landscape. This technical guide provides an in-depth analysis of its electronic structure, the causality behind its narrowed HOMO-LUMO gap, and the self-validating computational and experimental protocols required to characterize it.

The Theoretical Framework: Push-Pull Electronic Architecture

The electronic structure of 2-methyl-5-(trifluoromethyl)thiophene is governed by an intramolecular "push-pull" mechanism across the π -conjugated thiophene bridge[4].

-

The Donor (Push): The 2-methyl group acts as an electron-donating group (EDG) via inductive (+I) and hyperconjugative effects. This localized electron density destabilizes the Highest Occupied Molecular Orbital (HOMO), pushing it to a higher (less negative) energy state.

-

The Acceptor (Pull): The 5-trifluoromethyl (-CF 3 ) group is a powerful electron-withdrawing group (EWG) driven by the strong inductive (-I) effect of the fluorine atoms[3]. This effectively stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), pulling it to a lower (more negative) energy state[5].

The synergistic combination of these two groups on opposite ends of the thiophene core creates a donor-acceptor (D-A) dipole. This spatial separation of frontier molecular orbitals (FMOs) facilitates intramolecular charge transfer (ICT) and significantly narrows the HOMO-LUMO gap compared to pristine thiophene[6].

Intramolecular push-pull electronic mechanism narrowing the HOMO-LUMO gap.

Computational Methodology: Density Functional Theory (DFT)

To theoretically quantify the HOMO-LUMO gap, Density Functional Theory (DFT) is the industry standard. However, the choice of functional is critical due to the charge-transfer nature of this molecule.

Causality in Functional Selection

While the global hybrid functional B3LYP/6-31G(d,p) is ubiquitous, it inherently suffers from self-interaction error (SIE) and lacks long-range corrections, often leading to a severe underestimation of the HOMO-LUMO gap in push-pull conjugated systems[7][8]. To achieve high-fidelity predictions, range-separated functionals (such as CAM-B3LYP or ω B97XD) must be employed[9]. These functionals dynamically adjust the exact Hartree-Fock exchange at long distances, correctly modeling the spatial overlap between the methyl-localized HOMO and the CF 3 -localized LUMO.

Step-by-Step Computational Protocol

-

Initial Geometry Optimization: Construct the 3D molecular model and perform a preliminary geometry optimization using B3LYP/6-31G(d) in a vacuum to establish the ground state conformation. Ensure the thiophene ring remains strictly planar.

-

Frequency Analysis: Run a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies validates that the optimized geometry is a true local minimum on the potential energy surface.

-

Single-Point Energy Calculation: Apply the ω B97XD/6-311++G(d,p) level of theory to the optimized geometry to extract the absolute energies of the HOMO and LUMO[9].

-

Solvent Modeling (Optional but Recommended): Apply the Polarizable Continuum Model (PCM) using acetonitrile or dichloromethane parameters to simulate the dielectric environment of experimental testing[8].

Quantitative Data Summary

Note: The following table synthesizes expected theoretical values based on established literature for substituted thiophenes[9][10].

| Molecule | Method | HOMO (eV) | LUMO (eV) | Gap ( Eg , eV) |

| Thiophene (Reference) | ω B97XD/6-311++G | -6.50 | -0.50 | 6.00 |

| 2-Methylthiophene | ω B97XD/6-311++G | -6.10 | -0.40 | 5.70 |

| 2-Methyl-5-(CF 3 )thiophene | B3LYP/6-31G(d,p) | -5.85 | -1.65 | 4.20 * (Underestimated) |

| 2-Methyl-5-(CF 3 )thiophene | ω B97XD/6-311++G ** | -6.05 | -1.45 | 4.60 |

Experimental Determination: Electrochemical and Optical Workflows

Theoretical models must be grounded by empirical data. The HOMO-LUMO gap is experimentally derived through a dual-method approach: Cyclic Voltammetry (CV) for the electrochemical gap, and UV-Vis Spectroscopy for the optical gap.

Standardized workflow for electrochemical and optical bandgap determination.

Protocol A: Cyclic Voltammetry (Electrochemical Gap)

CV provides direct insight into the ionization potential (HOMO) and electron affinity (LUMO) by measuring the oxidation and reduction onset potentials, respectively.

Causality of Reagents:

-

Solvent: Anhydrous Acetonitrile (MeCN) is used for its wide electrochemical window, ensuring the solvent does not oxidize or reduce before the analyte.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF 6 ) provides high ionic conductivity without interfering with the target molecule's redox events[11].

-

Internal Standard: Ferrocene (Fc) is added post-measurement. The Fc/Fc+ redox couple is highly reversible and universally accepted to sit at -4.8 eV relative to the vacuum level[12][13]. This provides an absolute calibration point, eliminating reference electrode drift.

Step-by-Step Execution:

-

Prepare a 1.0 mM solution of 2-methyl-5-(trifluoromethyl)thiophene in 0.1 M TBAPF 6 /MeCN.

-

Purge the solution with high-purity N 2 or Argon for 15 minutes to remove dissolved oxygen, which causes parasitic reduction peaks.

-

Utilize a three-electrode setup: a Glassy Carbon working electrode, a Pt wire counter electrode, and an Ag/AgNO 3 reference electrode[14].

-

Sweep the potential from -2.5 V to +2.0 V at a scan rate of 50 mV/s. Record the onset of the first oxidation peak ( Eoxonset ) and the first reduction peak ( Eredonset ).

-

Spike the solution with 1.0 mM Ferrocene and run a final scan to determine the half-wave potential of the Fc/Fc+ couple ( E1/2Fc ).

Self-Validating Calculation:

-

EHOMO=−[Eoxonset−E1/2Fc+4.8] eV [14]

-

ELUMO=−[Eredonset−E1/2Fc+4.8] eV [14]

-

EgapCV=ELUMO−EHOMO

Protocol B: UV-Vis Spectroscopy (Optical Gap)

Because the electrochemical gap measures the energy to create free, non-interacting charges (a cation and an anion), it is typically 0.2–0.5 eV larger than the optical gap, which measures the energy to create a bound electron-hole pair (exciton). Measuring both creates a self-validating system to determine the exciton binding energy.

Step-by-Step Execution:

-

Prepare a dilute solution (~ 10−5 M) of the molecule in spectroscopic grade dichloromethane.

-

Record the absorption spectrum from 200 nm to 600 nm.

-

Identify the lowest energy absorption band (the π→π∗ transition mixed with ICT character).

-

Determine the optical onset wavelength ( λonset ) by extrapolating the steepest slope of the low-energy absorption edge to the baseline.

-

Calculate the optical gap: Egapopt=λonset1240 eV .

Conclusion & Application Insights

By appending a 2-methyl donor and a 5-trifluoromethyl acceptor to a thiophene core, researchers engineer a localized dipole that artificially raises the HOMO and lowers the LUMO. Accurately mapping this narrowed gap requires abandoning standard B3LYP DFT in favor of range-separated functionals ( ω B97XD), and validating those theoretical findings against Ferrocene-calibrated Cyclic Voltammetry. Understanding this specific electronic architecture is what allows drug development professionals and materials scientists to tune the lipophilicity, metabolic stability, and charge-transport properties of thiophene-derived active ingredients.

References

- WO2022017975A1 - Pesticidally active heterocyclic derivatives with sulfur containing substituents - Google Patents.

-

Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate as a building block for conjugated polymers - RSC Publishing. Available at: [Link]

-

A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units - PMC (NIH). Available at:[Link]

-

Trifluoromethyl‐Substituted Conjugated Random Terpolymers Enable High‐Performance Organic Solar Cells - PMC (NIH). Available at: [Link]

-

Organoboron–thiophene-based polymer electrodes for high-performance lithium-ion batteries - RSC Publishing. Available at: [Link]

-

Accurate Prediction of HOMO-LUMO Gap Using DFT Functional - PubMed (NIH). Available at:[Link]

-

Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers - Scholars Middle East Publishers. Available at: [Link]

-

Absolute Calibration for Cyclic Voltammetry from the Solution-Phase Ionisation of Ferrocene - ACS Publications. Available at:[Link]

-

Understanding the Electronic Properties of Acceptor–Acceptor′–Acceptor Triads - PMC (NIH). Available at:[Link]

-

Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule - NASC. Available at:[Link]

-

Application of the dielectric-dependent screened exchange potential approach - RSC Publishing. Available at: [Link]

-

Rational Design of Low-Band Gap Star-Shaped Molecules - Frontiers. Available at:[Link]

-

Charge Transfer and Delocalization in Ladder-Type Fused Bithiophene Imide Oligomers - ACS Publications. Available at:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2022017975A1 - Pesticidally active heterocyclic derivatives with sulfur containing substituents - Google Patents [patents.google.com]

- 3. Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate as a building block for conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl‐Substituted Conjugated Random Terpolymers Enable High‐Performance Small and Large‐Area Organic Solar Cells Using Halogen‐Free Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organoboron–thiophene-based polymer electrodes for high-performance lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06060H [pubs.rsc.org]

- 7. Application of the dielectric-dependent screened exchange potential approach to organic photocell materials - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04863C [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Accurate Prediction of HOMO-LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Understanding the Electronic Properties of Acceptor–Acceptor′–Acceptor Triads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. echemi.com [echemi.com]

- 14. nasc.ac.in [nasc.ac.in]

An In-Depth Technical Guide to the Computational Chemistry Modeling of 2-Methyl-5-(trifluoromethyl)thiophene

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the computational modeling of 2-methyl-5-(trifluoromethyl)thiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established theoretical principles with practical, field-proven insights to deliver a robust and self-validating methodology. We will delve into the intricacies of molecular structure preparation, the rationale behind selecting appropriate quantum mechanical and molecular mechanics methods, and the detailed protocols for executing these simulations. Furthermore, this guide will illuminate the analysis and interpretation of the resulting data, empowering researchers to extract meaningful chemical and biological insights. By grounding our protocols in authoritative references and providing clear, step-by-step instructions, this document serves as an essential resource for professionals seeking to leverage computational chemistry in their research and development endeavors.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are foundational scaffolds in modern drug discovery and materials science.[1][2] The thiophene ring is considered a "privileged pharmacophore," appearing in numerous FDA-approved drugs due to its ability to engage in various biological interactions and serve as a bioisosteric replacement for phenyl rings.[1] The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The combination of the thiophene core with a methyl and a trifluoromethyl group in 2-methyl-5-(trifluoromethyl)thiophene presents a molecule with a unique electronic and steric profile, making it a compelling candidate for computational investigation.

Computational chemistry offers a powerful lens through which to explore the structure-property relationships of such molecules at the atomic level, providing insights that can guide synthesis and experimental testing.[5] This guide will provide the theoretical and practical knowledge necessary to conduct high-quality computational studies on 2-methyl-5-(trifluoromethyl)thiophene.

Part I: Quantum Mechanical (QM) Modeling with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance of accuracy and computational cost for studying the electronic structure of molecules.[6] For a molecule like 2-methyl-5-(trifluoromethyl)thiophene, DFT is indispensable for obtaining accurate geometries, understanding electronic properties, and predicting reactivity.

Rationale for Method Selection: Choosing the Right Functional and Basis Set

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.[6] For organic molecules, and particularly those containing fluorine, this choice is non-trivial.

-

Exchange-Correlation Functional: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have shown robust performance for a wide range of chemical systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and well-validated choice for general-purpose calculations on organic molecules.[7] For systems where long-range interactions or charge transfer are important, range-separated functionals like ωB97X-D are often recommended. Given the presence of the highly electronegative trifluoromethyl group, which can induce significant polarization, starting with a robust hybrid functional like B3LYP is a sound choice. For higher accuracy, benchmarking against a range-separated functional is advisable.

-

Basis Set: The basis set describes the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets are widely used and offer a systematic way to improve accuracy. A good starting point for a molecule of this size is the 6-311+G(d,p) basis set. This triple-zeta basis set provides a flexible description of the valence electrons, while the + indicates the addition of diffuse functions to better describe lone pairs and anions, and the (d,p) denotes the inclusion of polarization functions on heavy atoms (d) and hydrogens (p) to account for non-spherical electron distributions.

Experimental Protocol: Step-by-Step DFT Calculation in Gaussian

This protocol outlines the steps for performing a geometry optimization and frequency calculation of 2-methyl-5-(trifluoromethyl)thiophene using the Gaussian software package.

Step 1: Building the Initial Molecular Structure

-

Open a molecular modeling program such as GaussView.

-

Construct the 2-methyl-5-(trifluoromethyl)thiophene molecule. Ensure correct atom types and connectivity.

-

Perform a preliminary "clean-up" or rough geometry optimization using a molecular mechanics force field within the builder to obtain a reasonable starting structure.

Step 2: Creating the Gaussian Input File

-

In GaussView, go to Calculate > Gaussian Calculation Setup.

-

In the Job Type tab, select Opt+Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

In the Method tab:

-

Select Ground State, DFT.

-

Choose the functional: B3LYP.

-

Select the basis set: 6-311+G(d,p).

-

-

In the Title tab, provide a descriptive name for your calculation (e.g., "2-methyl-5-trifluoromethyl-thiophene_B3LYP_6-311+G(d,p)_Opt_Freq").

-

In the Link 0 tab, specify the checkpoint file name (e.g., molecule.chk) and any memory or processor settings.

-

Click Edit and then Save... to generate the Gaussian input file (.gjf or .com).

A typical Gaussian input file will look like this:

Caption: Workflow for DFT calculations of 2-methyl-5-(trifluoromethyl)thiophene.

MD Simulation Workflow

Caption: Workflow for MD simulations of 2-methyl-5-(trifluoromethyl)thiophene.

Conclusion and Future Directions

This technical guide has provided a comprehensive and actionable framework for the computational modeling of 2-methyl-5-(trifluoromethyl)thiophene. By following the detailed protocols for both DFT and MD simulations, researchers can gain valuable insights into the structural, electronic, and dynamic properties of this important molecule. The judicious choice of computational methods, careful parameterization, and thorough analysis are paramount for obtaining reliable and predictive results that can accelerate the drug discovery and materials design process.

Future work could involve extending these computational models to study the interaction of 2-methyl-5-(trifluoromethyl)thiophene with specific biological targets through molecular docking and more extensive free energy calculations. Additionally, these validated computational models can be used to screen virtual libraries of related thiophene derivatives, guiding the synthesis of new compounds with improved properties. The integration of experimental data with these computational predictions will ultimately lead to a deeper understanding of the chemical and biological behavior of this fascinating class of molecules. [5]

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved from [Link]

-

Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. (n.d.). PMC. Retrieved from [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). PMC. Retrieved from [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Publishing. Retrieved from [Link]

-

In-Silico Drug Design and Molecular Docking Studies of Some Novel Thiophene Derivatives Targeting Pde4d Inhibitors as Chronic Obstructive Pulmonary Disease Agents. (2025). ResearchGate. Retrieved from [Link]

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

GROMACS Tutorials. (n.d.). GROMACS. Retrieved from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. Retrieved from [Link]

-

Innate C-H trifluoromethylation of heterocycles. (n.d.). PMC. Retrieved from [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011). Macmillan Group - Princeton University. Retrieved from [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Publishing. Retrieved from [Link]

-

GROMACS Tutorial - Protein-Ligand Complex. (n.d.). GROMACS. Retrieved from [Link]

-

Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. (n.d.). BioExcel. Retrieved from [Link]

-

Adding a Residue to a Force Field. (2026). GROMACS documentation. Retrieved from [Link]

-

Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Molecular dynamics simulation of a small protein using GROMACS. (n.d.). GROMACS. Retrieved from [Link]

-

MD with GROMACS for SMALL molecules. (n.d.). Group of Characterization of Materials. GCM. Retrieved from [Link]

-

Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. (2025). Scholars Middle East Publishers. Retrieved from [Link]

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (n.d.). PMC. Retrieved from [Link]

-

Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors. (n.d.). ChemRxiv. Retrieved from [Link]

-

Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: a study with multiscale simulations. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]

-

Combining Experimental Data and Computational Methods for the Non-Computer Specialist. (2020). MDPI. Retrieved from [Link]

-

Parameter files — ForceField 2025.1 documentation. (n.d.). SCM. Retrieved from [Link]

-

Inorganic Chemistry Vol. 65 No. 11. (2026). ACS Publications. Retrieved from [Link]

-

A Scalable Molecular Force Field Parameterization Method Based on Density Functional Theory and Quantum-Level Machine Learning. (2019). arXiv. Retrieved from [Link]

-

Trifluoromethylated Heterocycles. (2015). ResearchGate. Retrieved from [Link]

-

TfOH-Promoted Multichannel Transformations of Trifluoromethyl Side Chain Substituted Thiophene and Furan Families to Access Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Fused thiophenes: An overview of the computational investigations. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (n.d.). PMC. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. Retrieved from [Link]

-

Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides. (n.d.). PMC. Retrieved from [Link]

-

DFT Frequency Calculations of Thiophene using VASP. (2020). Density Functional Theory and Practice Course - Sites at Penn State. Retrieved from [Link]

-

DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease. (2022). PMC. Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Publishing. Retrieved from [Link]

-

Advancements in Sustainable Trifluoromethylation: A Visible-Light-Induced Approach for Introducing CF3 Groups. (n.d.). AZoM.com. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. mdpi.com [mdpi.com]

- 6. DFT Frequency Calculations of Thiophene using VASP | Density Functional Theory and Practice Course [sites.psu.edu]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Methyl-5-(trifluoromethyl)thiophene Derivatives

Introduction: The Significance of Trifluoromethylated Thiophenes

Trifluoromethylated heterocycles are privileged scaffolds in modern drug discovery and materials science. The incorporation of a trifluoromethyl (CF₃) group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among these heterocycles, the thiophene nucleus is a versatile building block found in numerous pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds, valued for its mild conditions and exceptional functional group tolerance.[2][3]

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of 2-methyl-5-(trifluoromethyl)thiophene derivatives. We will delve into the mechanistic nuances influenced by the potent electron-withdrawing CF₃ group, offer strategies for optimizing reaction conditions, and provide robust protocols to guide researchers in synthesizing these valuable compounds. The focus is on explaining the causality behind experimental choices to empower scientists to troubleshoot and adapt these methods for their specific synthetic targets.

Reaction Principle and Mechanistic Insights

The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The catalytically active species is a Pd(0) complex, which is typically coordinated by phosphine ligands.[6]

-

Oxidative Addition : The cycle begins with the insertion of the Pd(0) complex into the carbon-halide bond of the electrophile (e.g., a bromo-2-methyl-5-(trifluoromethyl)thiophene) to form a Pd(II) intermediate.[7]

-

Transmetalation : In the presence of a base, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) center, displacing the halide. This is often the rate-determining step.[8]

-

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The strong electron-withdrawing nature of the trifluoromethyl group makes the thiophene ring electron-deficient. This property can accelerate the initial oxidative addition step but may also introduce challenges, such as increased susceptibility to side reactions or difficulties in the reductive elimination step, necessitating careful selection of the catalyst system.[9][10]

Key Parameters for Optimization: A Scientist's Perspective

Achieving high yields with electron-deficient substrates like trifluoromethylated thiophenes requires a rational approach to optimization. Below, we dissect the critical parameters and the reasoning behind their selection.

-

Palladium Source and Ligand Selection : While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, they often struggle with challenging substrates.[8] For electron-deficient systems, the key is to use bulky and electron-rich phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is highly reactive in the oxidative addition step, and promote the final reductive elimination.[7]

-

Choice of Organoboron Reagent : The stability of the boron reagent is paramount to preventing a common side reaction: protodeboronation, where the boronic acid is replaced by a hydrogen atom.[11]

-

Boronic Acids (RB(OH)₂) : Most common and commercially available, but can be prone to decomposition and homocoupling.[9]

-

Boronic Esters (e.g., Pinacol Esters, R-Bpin) : More stable than their corresponding acids, reducing protodeboronation and homocoupling. They are excellent choices for slow or high-temperature reactions.[9]

-

Potassium Trifluoroborate Salts (R-BF₃K) : Highly stable, crystalline solids that are resistant to protodeboronation. They often require specific conditions for activation.

-

-

The Crucial Role of the Base : The base facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the organoboron reagent.[7] The choice of base is not trivial and is often substrate-dependent.

-

Potassium Carbonate (K₂CO₃) : A common, moderately strong base suitable for many couplings.

-

Potassium Phosphate (K₃PO₄) : A stronger base often used for less reactive systems, particularly with aryl chlorides or hindered substrates.[7]

-

Cesium Carbonate (Cs₂CO₃) : A highly effective but more expensive base, often used in difficult couplings due to its higher solubility in organic solvents.

-

-

Solvent System and Inert Atmosphere : The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can lead to oxidation and deactivation, often observed as the formation of palladium black.[9] Furthermore, oxygen can promote the unwanted homocoupling of the boronic acid.[10]

-

Best Practice : Always use solvents that have been thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes). The reaction should be assembled and run under a positive pressure of an inert gas (N₂ or Ar).[9][10] Common solvent systems include mixtures of an organic solvent like 1,4-dioxane, toluene, or THF with water.[11]

-

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of a halogenated 2-methyl-5-(trifluoromethyl)thiophene. Note: These are generalized procedures and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: General Screening with Pd(PPh₃)₄

This protocol is a robust starting point for coupling with aryl bromides or iodides and relatively stable boronic acids.

Materials:

-

2-Bromo-5-methyl-3-(trifluoromethyl)thiophene (or analogous halide) (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Schlenk flask or sealed vial with a magnetic stir bar

Procedure:

-

Reaction Setup : To a dry Schlenk flask, add the thiophene halide (e.g., 0.5 mmol), the arylboronic acid (0.6 mmol), and K₂CO₃ (1.0 mmol).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]

-

Catalyst and Solvent Addition : Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.025 mmol). Then, add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL water) via syringe.

-

Reaction Execution : Heat the mixture to 90–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6–24 hours.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[10]

Protocol 2: Optimized Conditions with a Buchwald Pre-catalyst

This protocol is designed for more challenging couplings, such as those involving less reactive aryl chlorides or sterically hindered partners.

Materials:

-

2-Chloro-5-methyl-3-(trifluoromethyl)thiophene (or analogous halide) (1.0 equiv)

-

Arylboronic acid pinacol ester (1.5 equiv)

-

XPhos Pd G3 (a Buchwald pre-catalyst) (1–2 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

tert-Butanol and Water (4:1 v/v), degassed[12]

-

Microwave reaction vial or sealed tube

Procedure:

-

Reaction Setup : In a microwave vial, combine the thiophene halide (0.3 mmol), the arylboronic acid pinacol ester (0.45 mmol), K₃PO₄ (0.9 mmol), and the XPhos Pd G3 pre-catalyst (0.003 mmol).

-

Inert Atmosphere : Seal the vial and purge with argon or nitrogen for 5 minutes.

-

Solvent Addition : Add the degassed solvent mixture (e.g., 2.4 mL t-BuOH, 0.6 mL water) via syringe.

-

Reaction Execution : Heat the reaction in a sealed vial at 100-120 °C (conventional heating) or in a microwave reactor (e.g., 120 °C for 30-60 minutes).[3] Monitor for completion.

-

Work-up and Purification : Follow the same work-up and purification steps as described in Protocol 1.

Data Presentation: Representative Reaction Outcomes

The table below summarizes hypothetical outcomes for the coupling of 2-bromo-5-methyl-3-(trifluoromethyl)thiophene with various arylboronic acids, illustrating the impact of substrate electronics and steric hindrance.

| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |

| 3 | 4-Cyanophenylboronic acid | XPhos Pd G3 (2%) | K₃PO₄ | t-BuOH/H₂O | 110 | 10 | 75-85 |

| 4 | 2-Methylphenylboronic acid | XPhos Pd G3 (2%) | K₃PO₄ | t-BuOH/H₂O | 110 | 18 | 60-75 |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 70-80 |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Catalyst deactivation (inactive Pd source, presence of O₂).[11] 2. Inefficient transmetalation step.[8] 3. Substrate is a less reactive halide (e.g., chloride). | 1. Use a fresh, high-purity catalyst. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[9] 2. Switch to a stronger base (e.g., K₃PO₄) or a more soluble one (Cs₂CO₃). 3. Employ a more active catalyst system, such as a Buchwald ligand/pre-catalyst (Protocol 2).[7] |

| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[10] | Thoroughly degas all solvents and reagents before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[10] |

| Incomplete Consumption of Starting Material | 1. Insufficient catalyst activity or loading. 2. Low reaction temperature or insufficient time. | 1. Increase catalyst loading slightly (e.g., from 2% to 4%). 2. Incrementally increase the reaction temperature by 10-20 °C, or extend the reaction time. Monitor for potential degradation.[8] |

| Protodeboronation of Boron Reagent | The boronic acid is unstable under the reaction conditions (high temperature, strong base).[11] | Switch to a more stable organoboron reagent, such as a pinacol boronic ester (R-Bpin).[9] |

General Experimental Workflow

The following diagram outlines the standard workflow for setting up, running, and isolating the product from a Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Singh, D. et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Rasmussen, J. K. et al. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]

-

Billingsley, K. L. et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Garg, N. K. et al. (2016). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science (RSC Publishing). [Link]

-

Oldenhuis, N. J. et al. (2003). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

-

Uozumi, Y. et al. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI. [Link]

-

Eckhardt, M. et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Kinzel, T. et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

-

Wallace, D. J. et al. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. [Link]

-

Singh, R. P. et al. (2013). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]

-

Le, C. M. et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

-

O'Keefe, S. J. et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

El-Kashef, H. et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

-

Douglas, J. T. et al. (2018). Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. Chemical Science. [Link]

Sources

- 1. Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05420C [pubs.rsc.org]

- 2. mt.com [mt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis and Functionalization of Thiophene, 2-methyl-5-(trifluoromethyl)- for Agrochemical Development

Executive Summary & Strategic Context

The strategic incorporation of fluorine into active agrochemical ingredients is a cornerstone of modern crop protection chemistry. Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart critical advantages, including enhanced metabolic stability, increased lipophilicity for superior membrane penetration, and improved target enzyme binding .

Within this paradigm, Thiophene, 2-methyl-5-(trifluoromethyl)- (CAS: 256423-13-9) has emerged as a privileged building block. It serves as a critical intermediate in the synthesis of pesticidally active heterocyclic derivatives, specifically those featuring sulfur-containing substituents used to combat arthropods, nematodes, and molluscs . This application note details the mechanistic rationale, optimized quantitative data, and self-validating protocols for the lateral functionalization of this scaffold.

Mechanistic Rationale: Regiocontrol via Electronic Deactivation

The functionalization of 2-methyl-5-(trifluoromethyl)thiophene requires precise regiocontrol to ensure substitution occurs at the lateral methyl group rather than on the thiophene ring.

The Causality of Experimental Design: The trifluoromethyl ( −CF3 ) group is powerfully electron-withdrawing. By pulling electron density away from the thiophene π -system, it severely deactivates the heterocycle toward standard electrophilic aromatic substitution (e.g., direct ring bromination). To bypass this, chemists utilize the Wohl-Ziegler Bromination , a free-radical pathway. By employing N-bromosuccinimide (NBS) and a radical initiator like Benzoyl Peroxide (BPO), the reaction follows the Goldfinger mechanism. NBS acts as a bromine sink, maintaining a steady, ultra-low concentration of molecular Br2 . This low concentration kinetically favors hydrogen abstraction and subsequent radical substitution at the benzylic-like methyl position, completely suppressing electrophilic addition across the thiophene double bonds.

Fig 1: Synthetic workflow from 2-methyl-5-(trifluoromethyl)thiophene to agrochemical scaffolds.

Quantitative Data: Optimization of Bromination Conditions

The choice of solvent and initiator is critical for maximizing the yield of the 2-(bromomethyl) intermediate while minimizing poly-bromination. Carbon tetrachloride ( CCl4 ) is the traditional solvent but is highly toxic and ozone-depleting. The table below summarizes the optimization of greener alternatives.

| Solvent | Initiator (mol%) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Notes & Causality |

| CCl4 | BPO (20%) | 76 (Reflux) | 7.0 | 88% | Traditional; excellent radical stability but environmentally restricted. |

| Trifluorotoluene | BPO (20%) | 90 | 6.0 | 85% | Optimal green alternative. Matches CCl4 polarity; inert to radicals. |

| Acetonitrile | AIBN (20%) | 82 (Reflux) | 12.0 | 65% | Polar solvent causes partial NBS degradation; slower initiation. |

| Dichloromethane | Light ( hν ) | 40 (Reflux) | 24.0 | 40% | Insufficient thermal energy for rapid propagation; high unreacted starting material. |

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Radical Bromination (Wohl-Ziegler Reaction)

This protocol converts the starting material into the reactive electrophile, 2-(bromomethyl)-5-(trifluoromethyl)thiophene.

Step-by-Step Procedure:

-

Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-methyl-5-(trifluoromethyl)thiophene (1.0 eq, ~4.0 mmol) in anhydrous trifluorotoluene (60 mL).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.4 eq, 5.6 mmol) and Benzoyl Peroxide (BPO) (0.25 eq, 1.0 mmol, 75% mass in water).

-

Causality Note: A slight excess of NBS ensures complete conversion, while BPO is chosen over AIBN because its thermal decomposition into benzoyloxy radicals perfectly aligns with the 90°C reaction temperature.

-

-

Thermal Initiation: Heat the vigorously stirred reaction mixture to 90°C.

-

Self-Validation (In-Process Control): Monitor the reaction visually and via TLC (Hexane:EtOAc 9:1). NBS is denser than trifluorotoluene and sits at the bottom. As the reaction proceeds, it converts to succinimide, which is lighter and floats to the surface. The reaction is deemed complete (approx. 6-7 hours) when all dense solid has disappeared and a buoyant layer of succinimide is visible.

-

Workup: Cool the mixture to 0°C to maximize succinimide precipitation. Filter the solid, dilute the filtrate with ice-cold water (20 mL), and extract with dichloromethane ( 2×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the bromomethyl intermediate.

Protocol B: Thioetherification ( SN2 Nucleophilic Substitution)

This protocol couples the brominated intermediate with a sulfur-containing nucleophile to build the pesticidally active scaffold.

Step-by-Step Procedure:

-

Nucleophile Activation: In a dry flask, dissolve the target heterocyclic thiol (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (15 mL). Add anhydrous Potassium Carbonate ( K2CO3 ) (2.0 eq). Stir at room temperature for 30 minutes.

-

Causality Note: K2CO3 deprotonates the thiol to form a highly nucleophilic thiolate. DMF, a polar aprotic solvent, accelerates the SN2 reaction by solvating the potassium cation while leaving the thiolate "naked" and highly reactive.

-

-

Coupling: Dropwise add a solution of 2-(bromomethyl)-5-(trifluoromethyl)thiophene (1.0 eq) in DMF (5 mL) to the activated thiolate mixture.

-

Reaction: Heat the mixture to 60°C for 4 hours.

-

Self-Validation (In-Process Control): Monitor via GC-MS or TLC. The disappearance of the UV-active bromide spot and the formation of a higher molecular weight, more polar product spot confirms successful coupling.

-

Workup: Quench the reaction by pouring it into 100 mL of ice water. The sudden change in polarity forces the hydrophobic thioether product to precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure agrochemical intermediate.

References

- Pesticidally active heterocyclic derivatives with sulfur containing substituents (WO2022017975A1)

-

Wohl–Ziegler bromination Source: Wikipedia, The Free Encyclopedia URL:[Link]

Application Notes and Protocols for the Regioselective Lithiation and Functionalization of 2-Methyl-5-(trifluoromethyl)thiophene

Introduction: The Strategic Value of Functionalized Trifluoromethylthiophenes in Modern Chemistry

Thiophene and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and materials science, lauded for their diverse biological activities and unique electronic properties.[1][2] The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy to enhance metabolic stability, lipophilicity, and bioavailability, making trifluoromethyl-substituted heterocycles particularly valuable in drug discovery.[3] 2-Methyl-5-(trifluoromethyl)thiophene is a readily available starting material that presents a unique scaffold for the introduction of further molecular complexity. This guide provides a detailed exploration of the lithiation protocols for the regioselective functionalization of 2-methyl-5-(trifluoromethyl)thiophene, offering researchers a robust platform for the synthesis of novel chemical entities.

Scientific Principles: Understanding the Regioselectivity of Lithiation

The functionalization of 2-methyl-5-(trifluoromethyl)thiophene via lithiation is a powerful synthetic strategy that relies on the precise control of regioselectivity. The outcome of the deprotonation is governed by the electronic and steric influence of the methyl and trifluoromethyl substituents on the thiophene ring.

The trifluoromethyl group is a potent electron-withdrawing group, which significantly increases the acidity of the adjacent proton at the C4 position. Conversely, the methyl group at the C2 position is an ortho-directing group in metalation reactions. This directing effect is a well-established phenomenon in the lithiation of aromatic and heteroaromatic systems, where the heteroatom of the directing group coordinates with the lithium cation, bringing the organolithium base into proximity with the ortho-proton.[4]

In the case of 2-methyl-5-(trifluoromethyl)thiophene, the directing effect of the C2-methyl group is anticipated to favor deprotonation at the C3 position. While the C4 proton is acidified by the adjacent CF3 group, the kinetic deprotonation is more likely to be governed by the directing effect of the methyl group, leading to the formation of the 3-lithio-2-methyl-5-(trifluoromethyl)thiophene intermediate. This regioselectivity allows for the targeted introduction of a wide array of electrophiles at the C3 position.

Experimental Protocols: A Step-by-Step Guide to Lithiation and Electrophilic Quench

This section provides a detailed, step-by-step protocol for the lithiation of 2-methyl-5-(trifluoromethyl)thiophene and subsequent reaction with an electrophile. The following procedure is a general guideline and may require optimization for specific electrophiles.

Materials and Reagents:

-

2-Methyl-5-(trifluoromethyl)thiophene (≥98% purity)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Desired electrophile (e.g., N,N-dimethylformamide, iodine, trimethylsilyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol 1: General Procedure for Lithiation and Electrophilic Quench

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, add 2-methyl-5-(trifluoromethyl)thiophene (1.0 eq.) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

-

Solvent Addition: Add anhydrous THF to the flask via syringe to achieve a concentration of approximately 0.5 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate. The solution may change color, indicating the formation of the organolithium species.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted-2-methyl-5-(trifluoromethyl)thiophene.

Data Presentation: Representative Functionalizations

The following table summarizes the expected products and representative yields for the reaction of 3-lithio-2-methyl-5-(trifluoromethyl)thiophene with various electrophiles. These yields are based on analogous reactions with similarly substituted thiophenes and serve as a guideline for expected outcomes.

| Electrophile | Product | Representative Yield (%) |

| N,N-Dimethylformamide (DMF) | 2-Methyl-5-(trifluoromethyl)thiophene-3-carbaldehyde | 75-85 |

| Iodine (I₂) | 3-Iodo-2-methyl-5-(trifluoromethyl)thiophene | 80-90 |

| Trimethylsilyl chloride (TMSCl) | 2-Methyl-3-(trimethylsilyl)-5-(trifluoromethyl)thiophene | 85-95 |

| Carbon dioxide (CO₂) | 2-Methyl-5-(trifluoromethyl)thiophene-3-carboxylic acid | 70-80 |

| Benzaldehyde | (2-Methyl-5-(trifluoromethyl)thiophen-3-yl)(phenyl)methanol | 65-75 |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the lithiation and functionalization of 2-methyl-5-(trifluoromethyl)thiophene.

Caption: A generalized workflow for the lithiation and subsequent electrophilic quench of 2-methyl-5-(trifluoromethyl)thiophene.

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Base: n-Butyllithium is a strong, non-nucleophilic base that is highly effective for the deprotonation of thiophenes.[5] For substrates sensitive to nucleophilic addition, a bulkier base such as lithium diisopropylamide (LDA) can be employed to favor deprotonation.

-

Low-Temperature Conditions: The reaction is conducted at -78 °C to ensure the stability of the highly reactive organolithium intermediate and to minimize side reactions, such as decomposition or reaction with the solvent (THF).[6]

-

Inert Atmosphere: Organolithium reagents are extremely sensitive to moisture and oxygen.[6] Therefore, maintaining a scrupulously inert atmosphere using argon or nitrogen is critical for the success of the reaction.

-

Slow Addition of Reagents: The dropwise addition of n-BuLi and the electrophile helps to control the reaction exotherm and maintain a consistent low temperature, which is crucial for regioselectivity and preventing degradation of the lithiated species.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through careful monitoring and characterization.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Confirmation of Lithiation: To confirm the successful formation of the lithiated intermediate, a small aliquot of the reaction mixture can be quenched with D₂O. Subsequent ¹H NMR analysis should show the absence of the proton at the C3 position, confirming the site of lithiation.

-

Spectroscopic Characterization: The final product should be thoroughly characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry) to confirm its structure and purity. The expected shifts in the NMR spectra upon introduction of the new functional group at the C3 position provide definitive evidence of the reaction's success and regioselectivity.

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the directed lithiation of 2-methyl-5-(trifluoromethyl)thiophene and subsequent electrophilic quench.

Caption: Proposed mechanism for the regioselective lithiation and functionalization of 2-methyl-5-(trifluoromethyl)thiophene.

References

- Clayden, J., & Yagupsky, Y. (2007). Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. The Journal of Organic Chemistry, 72(3), 1031–1034.

-

Clayden, J., & Yagupsky, Y. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

-

Amar Equipment. (n.d.). Lithiation in Flow: n-Butyl Lithiation and electrophile addition. Retrieved from [Link]

-

Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Collum, D. B., & Lucht, B. L. (2009). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. PMC. Retrieved from [Link]

-

Baran, P. S. (n.d.). ortho metalation. Retrieved from [Link]

-

Snieckus, V. (2001). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate. Retrieved from [Link]

-

Gronowitz, S., & Frejd, T. (1978). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. Retrieved from [Link]

-

Aggarwal, V. K., & O'Brien, P. (2020). Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. PubMed. Retrieved from [Link]

- Snieckus, V. (1990).

-

Söderström, M., Håkansson, E. O., & Odell, L. R. (2024). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. Diva-Portal.org. Retrieved from [Link]

-

Kabbo, T. B., Rana, S., & Dash, P. R. (2025). Therapeutic importance of synthetic thiophene. ResearchGate. Retrieved from [Link]

-

Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Retrieved from [Link]

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2918579A1 - Synthesis of 2-arylmethyl-5-aryl-thiophene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Thiophene, 2-methyl-5-(trifluoromethyl)- as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the 2-Methyl-5-(trifluoromethyl)thiophene Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of physicochemical and pharmacological properties.[1] When appended to a robust heterocyclic scaffold like thiophene, it creates a building block of significant interest to medicinal chemists. Thiophene, a privileged pharmacophore found in numerous FDA-approved drugs, serves as a versatile bioisosteric replacement for benzene rings, often improving metabolic stability and target engagement.[2][3]

This application note provides a comprehensive guide to the synthesis, reactivity, and application of Thiophene, 2-methyl-5-(trifluoromethyl)- (Figure 1), a building block that synergistically combines the benefits of the thiophene core with the unique electronic and steric properties of both a methyl and a trifluoromethyl group. The strong electron-withdrawing nature of the CF3 group significantly influences the reactivity of the thiophene ring, while the methyl group provides a lipophilic handle and potential metabolic blocking site. This combination makes it a valuable synthon for constructing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.

Figure 1: Structure of Thiophene, 2-methyl-5-(trifluoromethyl)-

CAS: 256423-13-9 | Molecular Formula: C6H5F3S | Molecular Weight: 166.16

Physicochemical Properties and Their Implications in Drug Design

The introduction of both a methyl and a trifluoromethyl group onto the thiophene ring imparts a unique set of properties that are highly advantageous in medicinal chemistry.

| Property | Influence of Substituents | Implication in Drug Design |

| Lipophilicity (logP) | The CF3 group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and blood-brain barrier penetration.[4] The methyl group also contributes to lipophilicity. | Improved absorption and distribution of drug candidates. Potential for targeting central nervous system disorders. |

| Metabolic Stability | The C-F bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] The methyl group can also serve as a metabolic shield for adjacent positions. | Increased in vivo half-life, reduced drug clearance, and potentially lower required doses. |

| pKa and Ring Electronics | The potent electron-withdrawing inductive effect of the CF3 group deactivates the thiophene ring towards electrophilic substitution and lowers the pKa of adjacent acidic protons. | Modulates the reactivity of the thiophene core, allowing for selective functionalization. Influences the binding affinity to target proteins through altered electronic interactions. |

| Bioisosterism | The thiophene ring is a well-established bioisostere of the phenyl ring.[3] The CF3 group is often used as a bioisostere for chlorine or a methyl group, offering different steric and electronic profiles.[1] | Allows for scaffold hopping and lead optimization to improve potency, selectivity, or ADME properties while maintaining key binding interactions. |

Synthetic Protocols for 2-Methyl-5-(trifluoromethyl)thiophene

Protocol 1: Modified Wolff-Kishner Reduction of 2-Methyl-5-Trifluoroacetylthiophene

The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones to methylene groups under basic conditions, making it suitable for substrates sensitive to strong acids.[5][6] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows the reaction to be conducted at atmospheric pressure with improved yields.[7][8]

Reaction Scheme:

Caption: Bromination of the thiophene scaffold.

Materials:

-

2-Methyl-5-(trifluoromethyl)thiophene (1.0 eq)

-

N-Bromosuccinimide (NBS, 1.05 eq)

-

Glacial acetic acid or N,N-Dimethylformamide (DMF)

-

Aluminum foil (to protect from light)

Step-by-Step Procedure:

-

Setup: Dissolve 2-methyl-5-(trifluoromethyl)thiophene in acetic acid or DMF in a round-bottom flask wrapped in aluminum foil.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NBS portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours in the dark. Monitor the reaction by GC-MS.

-

Work-up: Pour the reaction mixture into a beaker of ice water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality and Insights:

-

Regioselectivity: The powerful deactivating effect of the CF3 group at the C5 position directs electrophilic bromination to the C4 position, as the C3 position is sterically hindered by the adjacent methyl group.

-

NBS: NBS is a convenient and milder source of electrophilic bromine compared to liquid Br2, reducing the formation of byproducts.

-

Darkness: The reaction is performed in the dark to prevent radical side reactions initiated by light.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The synthesized 4-bromo derivative is an excellent substrate for Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction. [9]This enables the introduction of a wide variety of aryl and heteroaryl moieties.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

-

4-Bromo-2-methyl-5-(trifluoromethyl)thiophene (1.0 eq)

-

Arylboronic acid or ester (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon atmosphere

Step-by-Step Procedure:

-

Setup: To a Schlenk flask, add the bromo-thiophene (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

-

Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, or until TLC/GC-MS indicates completion.

-

Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na2SO4.

-

Purification: Concentrate the solution and purify the residue by column chromatography on silica gel to obtain the desired coupled product.

Causality and Insights:

-

Catalyst: Pd(PPh3)4 is a robust and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimization.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

Solvent System: The aqueous/organic mixture is effective for dissolving both the organic substrates and the inorganic base. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.

Case Study: Application in the Synthesis of Bioactive Molecules

While a direct marketed drug containing the 2-methyl-5-(trifluoromethyl)thiophene moiety is not yet prominent, this scaffold is highly valuable in the synthesis of analogues of known drugs for lead optimization. For instance, in the development of novel anti-inflammatory agents, analogues of COX-2 inhibitors like Celecoxib could be synthesized. [10][11][12][13]Replacing the tolyl group of Celecoxib with the 2-methyl-5-(trifluoromethyl)thiophene moiety could enhance lipophilicity and metabolic stability, potentially leading to a more potent and longer-lasting therapeutic effect.

Hypothetical Synthetic Application:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Wolff-Kishner Reduction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. Wolff-Kishner Reduction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

Polymerization techniques for Thiophene, 2-methyl-5-(trifluoromethyl)- derivatives

Application Note: Advanced Polymerization Strategies for 2-Methyl-5-(trifluoromethyl)thiophene Derivatives

Mechanistic Rationale: Overcoming Alpha-Position Blockade